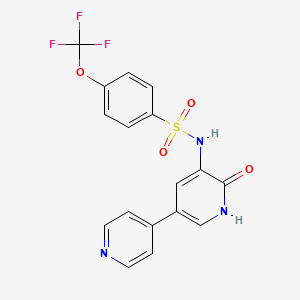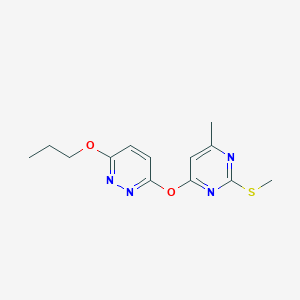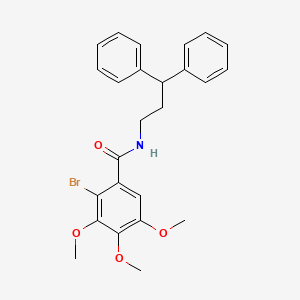![molecular formula C15H18N2O4 B11072696 2,4(1H,3H)-Pyrimidinedione, 6-methyl-1-[[2-(4-methylphenoxy)ethoxy]methyl]-](/img/structure/B11072696.png)
2,4(1H,3H)-Pyrimidinedione, 6-methyl-1-[[2-(4-methylphenoxy)ethoxy]methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4(1H,3H)-Pyrimidinedione, 6-methyl-1-[[2-(4-methylphenoxy)ethoxy]methyl]- is a complex organic compound with a pyrimidinedione core structure This compound is characterized by the presence of a methyl group at the 6th position and a [[2-(4-methylphenoxy)ethoxy]methyl] substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 6-methyl-1-[[2-(4-methylphenoxy)ethoxy]methyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinedione Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrimidinedione ring.
Introduction of the Methyl Group: The methyl group is introduced at the 6th position through alkylation reactions using methylating agents.
Attachment of the [[2-(4-methylphenoxy)ethoxy]methyl] Group: This step involves the reaction of the pyrimidinedione core with [[2-(4-methylphenoxy)ethoxy]methyl] halides or similar reagents under suitable conditions to achieve the desired substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput reactors, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 6-methyl-1-[[2-(4-methylphenoxy)ethoxy]methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学的研究の応用
2,4(1H,3H)-Pyrimidinedione, 6-methyl-1-[[2-(4-methylphenoxy)ethoxy]methyl]- has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 6-methyl-1-[[2-(4-methylphenoxy)ethoxy]methyl]- involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,4(1H,3H)-Quinazolinedione, 6-methyl-: This compound has a similar core structure but differs in the substituents attached to the ring.
6-Methyl-2,4(1H,3H)-Quinazolinedione: Another similar compound with a different arrangement of functional groups.
Uniqueness
2,4(1H,3H)-Pyrimidinedione, 6-methyl-1-[[2-(4-methylphenoxy)ethoxy]methyl]- is unique due to its specific substituents, which confer distinct chemical and biological properties
特性
分子式 |
C15H18N2O4 |
|---|---|
分子量 |
290.31 g/mol |
IUPAC名 |
6-methyl-1-[2-(4-methylphenoxy)ethoxymethyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H18N2O4/c1-11-3-5-13(6-4-11)21-8-7-20-10-17-12(2)9-14(18)16-15(17)19/h3-6,9H,7-8,10H2,1-2H3,(H,16,18,19) |
InChIキー |
DMBDOKKGCKKQMZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)OCCOCN2C(=CC(=O)NC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{3-[2-(3-methylthiophen-2-yl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}-N-phenylacetamide](/img/structure/B11072615.png)
![3-hydroxy-5-methyl-3-(2-oxo-2-{4-[2-oxo-2-(piperidin-1-yl)ethoxy]phenyl}ethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11072619.png)
![N-[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3,4,5-trimethoxybenzamide](/img/structure/B11072622.png)

![2-chloro-N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B11072653.png)
![N-(2,4-Dimethylphenyl)-2-[(4-ethyl-5-oxo-5,7-dihydro-4H-spiro[benzo[H][1,2,4]triazolo[4,3-A]quinazoline-6,1'-cyclohexan]-1-YL)thio]acetamide](/img/structure/B11072662.png)


![2-chloro-3,4-difluoro-N-[3-(methylsulfonyl)phenyl]benzamide](/img/structure/B11072677.png)
![N-tert-butyl-2-{[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}benzamide](/img/structure/B11072692.png)
![Methyl 3-oxo-5-phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B11072704.png)

![2,4-Di(piperidin-1-yl)-6-[(triphenyl-lambda~5~-phosphanylidene)amino]-1,3,5-triazine](/img/structure/B11072710.png)
![N-[(Adamantan-1-YL)methyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4H5H6H7H-pyrazolo[15-A]pyrimidine-3-carboxamide](/img/structure/B11072716.png)
